ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate typically involves the condensation of an α,β-ethylenic ketone with a hydrazine derivative. One common method includes the reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts . This reaction proceeds through the formation of a pyrazoline intermediate, which is then oxidized to form the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup . Additionally, automated flash chromatography can be employed for the purification of the crude product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Pyrazole derivatives have shown promise as antiviral, anti-inflammatory, and anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, pyrazole derivatives can inhibit enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the synthesis of diverse heterocyclic scaffolds.
1H-Pyrazole-4-carboxylic acid: This compound is structurally similar but lacks the ethyl and tert-butyl groups, which can influence its reactivity and applications.
N-Methylpyrazole-4-carboxamide: Another related compound with different substituents that can affect its biological activity and chemical properties.
Properties
IUPAC Name |
ethyl 3-amino-1-tert-butylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-13(10(2,3)4)12-8(7)11/h6H,5H2,1-4H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYKJPANYJBAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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